5-Amino-6-methylpicolinonitrile hydrochloride

Description

Historical Context and Chemical Significance within Picolinonitrile Derivatives

Picolinonitrile derivatives, which are pyridines substituted with a nitrile group, belong to a class of compounds with a rich history in medicinal chemistry and materials science. The pyridine (B92270) ring itself is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a nitrile group and other substituents, such as the amino and methyl groups in the case of 5-amino-6-methylpicolinonitrile (B1526979), provides reactive handles for further chemical transformations.

The chemical significance of aminopicolinonitrile derivatives stems from their utility as synthons, which are molecular fragments used to construct larger molecules. researchgate.net The amino group can be readily transformed into a variety of other functional groups, while the nitrile group can participate in cyclization reactions to form fused heterocyclic systems. This versatility makes them attractive starting materials for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Scope of Academic Investigation Pertaining to 5-Amino-6-methylpicolinonitrile Hydrochloride

The academic investigation of this compound is primarily focused on its role as an intermediate in organic synthesis. While specific research articles detailing the extensive use of this particular hydrochloride salt are not abundant, the broader class of aminopyridine derivatives is widely studied for the synthesis of compounds with potential therapeutic properties, such as kinase inhibitors. nih.govnih.goved.ac.uk

The investigation into compounds with the aminopicolinonitrile scaffold is driven by the need for novel molecular frameworks in drug discovery. The pyridine core is a well-established pharmacophore, and the ability to readily modify the substituents allows for the systematic exploration of structure-activity relationships. Research in this area often involves the development of new synthetic methodologies to access diverse libraries of pyridine-containing compounds for biological screening.

While this compound is commercially available as a research chemical, detailed research findings on its specific applications in the synthesis of novel compounds are limited in publicly accessible literature. bldpharm.comchemscene.com However, the reactivity of its constituent functional groups suggests its potential utility in the construction of various heterocyclic systems. For instance, the amino group can undergo diazotization followed by substitution, acylation, or condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form fused ring systems like pyrido[2,3-d]pyrimidines. The presence of the methyl group can also influence the electronic properties and reactivity of the pyridine ring.

Fundamental Structural Features of this compound Pertinent to Research

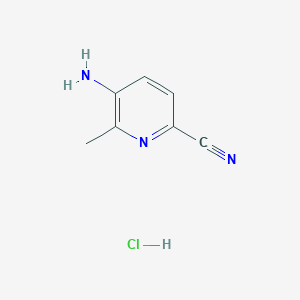

The structural features of this compound are key to its utility in chemical synthesis. The molecule consists of a pyridine ring with an amino group at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position. The hydrochloride salt form means that the basic nitrogen of the pyridine ring or the amino group is protonated, forming a salt with hydrochloric acid.

The IUPAC name for the free base form of the compound is 5-amino-6-methylpyridine-2-carbonitrile. nih.gov The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same pyridine ring makes it a versatile precursor for a variety of chemical transformations.

Below are tables detailing the key structural and chemical properties of this compound and its corresponding free base, 5-Amino-6-methylpicolinonitrile.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1344734-61-7 chemscene.com |

| Molecular Formula | C₇H₈ClN₃ chemscene.com |

| Molecular Weight | 169.61 g/mol chemscene.com |

| SMILES | CC1=C(C=CC(=N1)C#N)N.Cl chemscene.com |

Table 2: Properties of 5-Amino-6-methylpicolinonitrile (Free Base)

| Property | Value |

| CAS Number | 1079054-78-6 nih.gov |

| Molecular Formula | C₇H₇N₃ nih.gov |

| Molecular Weight | 133.15 g/mol nih.gov |

| IUPAC Name | 5-amino-6-methylpyridine-2-carbonitrile nih.gov |

| SMILES | CC1=C(C=CC(=N1)C#N)N nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-6-methylpyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c1-5-7(9)3-2-6(4-8)10-5;/h2-3H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDXCJSKQQANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743863 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344734-61-7 | |

| Record name | 5-Amino-6-methylpyridine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Amino 6 Methylpicolinonitrile Hydrochloride

Reaction Pathways Involving the Amino Group of 5-Amino-6-methylpicolinonitrile (B1526979) Hydrochloride

The amino group at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling a wide range of derivatization and cyclization strategies. Its reactivity is modulated by the electronic effects of the adjacent methyl group and the para-positioned nitrile group.

The nucleophilic nature of the primary amino group allows for straightforward derivatization through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, microwave-assisted acylation has been shown to be an effective method for acylating amino-substituted pyridopyrimidines, a related class of heterocyclic compounds. nih.gov This technique often utilizes an excess of an acid chloride in a solvent like pyridine, with a subsequent workup to isolate the monoacylated product. nih.gov The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Representative Amine-Based Derivatization Reactions

| Reaction Type | Reagent Example | Product Type | Mechanistic Feature |

| Acylation | Acetyl chloride | N-(6-cyano-2-methylpyridin-3-yl)acetamide | Nucleophilic acyl substitution |

| Alkylation | Methyl iodide | 5-(Methylamino)-6-methylpicolinonitrile | Nucleophilic alkyl substitution |

Alkylation: Alkylation of the amino group introduces alkyl substituents, converting the primary amine into secondary or tertiary amines. This transformation can be achieved using alkyl halides or other alkylating agents. The reaction of 6-mercaptopurine (B1684380) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides demonstrates a relevant synthetic approach for alkylating exocyclic groups on heterocyclic systems. nih.gov Such reactions typically proceed via an S_N2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent.

The amino group of 5-Amino-6-methylpicolinonitrile is a pivotal component in condensation and annulation reactions, leading to the formation of fused heterocyclic systems. Its nucleophilicity, combined with the potential for subsequent cyclization involving other parts of the molecule, makes it a valuable synthon.

Condensation reactions often involve the reaction of the amino group with a carbonyl compound to form an imine or enamine intermediate, which can then undergo further transformations. For example, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in DMF can lead to unexpected condensation products through a process resembling a Mannich-type reaction. scielo.org.mx Similarly, arylhydrazonopropanals have been shown to undergo condensation with active methylene (B1212753) nitriles, where the amino group plays a crucial role in the initial step leading to the formation of arylazonicotinates. researchgate.net

In annulation reactions, the amino group acts as one of the key centers for building a new ring onto the existing pyridine scaffold. These reactions are fundamental in synthesizing complex polycyclic aromatic systems. The specific positioning of the amino group next to a methyl group and ortho to an available ring position offers pathways for intramolecular cyclizations after an initial intermolecular reaction.

Reactivity of the Nitrile Functionality in 5-Amino-6-methylpicolinonitrile Hydrochloride

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, serving as a precursor to amines, amides, and carboxylic acids. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is a cornerstone of synthetic organic chemistry for introducing aminomethyl functionalities. google.com A wide array of reducing agents can accomplish this, including metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over transition metal catalysts (e.g., Ni, Pd, Pt). google.com More recently, methods using reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have been developed for the efficient reduction of both aliphatic and aromatic nitriles. organic-chemistry.org Enzymatic methods, utilizing nitrile oxido-reductases, also present a biocatalytic route for the selective reduction of nitriles to primary amines. google.com

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, typically leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Alkaline Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, results in the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Table 2: Summary of Nitrile Group Transformations

| Transformation | Conditions | Product Functional Group |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C) or Metal Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |

| Acidic Hydrolysis | Dilute HCl, heat | Carboxylic Acid (-COOH) |

| Alkaline Hydrolysis | NaOH(aq), heat, then H₃O⁺ | Carboxylic Acid (-COOH) |

Electrophilic and Nucleophilic Processes on the Picolinonitrile Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which generally makes it susceptible to nucleophilic substitution. However, the presence of the strong electron-donating amino group and the moderately donating methyl group can activate the ring towards electrophilic substitution as well.

The regioselectivity of substitution reactions on the pyridine ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The nitrile group is a deactivating meta-director.

For electrophilic aromatic substitution (e.g., nitration, halogenation), the positions ortho and para to the activating amino group are the most favorable for attack. In this specific molecule, the C4 position is ortho to the amino group, and the C3 position is also activated. Therefore, electrophilic attack is most likely to occur at the C4 position. Studies on the nitration of the related compound 2-Amino-6-methylpyridine have shown that substitution occurs at the position ortho or para to the amino group. chemicalbook.com

For nucleophilic aromatic substitution , the electron-withdrawing nitrile group deactivates the ring but can facilitate nucleophilic attack, particularly at positions ortho and para to it. However, the presence of the electron-donating amino and methyl groups generally disfavors nucleophilic substitution on the ring itself unless a good leaving group is present.

Oxidation Reactions of this compound and Derivatives

The chemical reactivity of this compound, particularly in oxidation reactions, is a subject of interest due to the presence of multiple oxidizable functional groups: the amino group and the pyridine ring, which is activated by the electron-donating amino and methyl substituents. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous aminopyridine compounds.

The oxidation of aminopyridines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the amino group can be oxidized to a nitro group. Research on the oxidation of aminopyridines to nitropyridines has been reported, indicating a potential pathway for the transformation of 5-amino-6-methylpicolinonitrile. acs.org The presence of the electron-donating amino and methyl groups on the pyridine ring would likely influence the regioselectivity of such an oxidation.

Electrochemical methods also offer a pathway for the oxidation of aminopyridine derivatives. nih.govmdpi.com The general mechanism for the electrochemical oxidation of amines involves the removal of an electron to form a radical cation, which can then undergo further reactions. mdpi.com For aminopyridines, theoretical studies have been conducted on their one-electron oxidation, providing insights into the stability of the resulting species. nih.gov

Investigations into Reaction Mechanisms Involving this compound

Detailed mechanistic studies specifically involving this compound are not widely reported. However, insights into its reaction mechanisms can be drawn from theoretical and experimental studies on related aminopyridine and picolinonitrile structures. The reactivity of this compound is largely dictated by the interplay of the electronic properties of its functional groups.

Quantum-chemical calculations, such as those using Density Functional Theory (DFT), have been employed to study the one-electron oxidation of 2- and 4-aminopyridines. nih.gov These studies reveal that upon oxidation, the stability of different tautomers can be significantly altered. For 2-aminopyridine, the amine tautomer remains favored after oxidation, but the stability of the imine NH tautomer increases. nih.gov Such theoretical investigations suggest that a radical cation intermediate would be a key species in the oxidation mechanism of 5-amino-6-methylpicolinonitrile. The distribution of spin density in this radical cation would determine the site of subsequent reactions.

The mechanism of electrochemical oxidation of amines typically proceeds through a series of single-electron transfer steps. mdpi.com For an aminopyridine like 5-amino-6-methylpicolinonitrile, the initial step would likely be the oxidation of the amino group to form a radical cation. This intermediate can then undergo deprotonation, further oxidation, or dimerization, depending on the reaction conditions.

The presence of the electron-donating amino and methyl groups at positions 5 and 6, respectively, and the electron-withdrawing nitrile group at position 2, creates a unique electronic environment on the pyridine ring. The amino group strongly activates the ring towards electrophilic attack, while the nitrile group deactivates it. Mechanistic studies on similar systems can help predict how this electronic push-pull system influences the regioselectivity and rate of various reactions. For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the amino group are expected to be highly activated.

No Direct Scientific Literature Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific databases and literature, no specific research articles, structural data, or detailed synthetic procedures dedicated to the coordination chemistry of this compound could be identified.

The performed searches aimed to retrieve information regarding the ligand properties, chelation modes, and the synthesis and structural analysis of metal complexes involving this compound, as per the requested article outline. The search queries included various combinations of the compound's name and relevant chemical terms such as "coordination chemistry," "metal complexes," "ligand properties," "chelation," "synthesis," and "structural analysis."

While information on the coordination chemistry of related compounds, such as other substituted pyridines and aminonitrile derivatives, is available, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. One patent mentioned the use of the non-hydrochloride form, 5-Amino-6-methylpicolinonitrile, in a reaction involving a copper salt, but it did not provide any characterization or structural details of the resulting coordination compound.

The absence of dedicated scholarly publications on the coordination chemistry of this specific ligand means that the requested detailed and scientifically accurate article with data tables and research findings on its metal complexes cannot be generated at this time. The fundamental information required to populate the outlined sections—such as experimentally determined chelation modes, denticity, and the synthesis and characterization of its transition and main group metal complexes—is not present in the accessible scientific literature.

Therefore, it is not possible to fulfill the request to generate an article on the "Coordination Chemistry of this compound" that adheres to the provided outline and content requirements due to the lack of specific scientific data on this compound.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the coordination chemistry of this compound could be located. This includes a lack of information on its metal complexes, their crystallographic structures, spectroscopic characteristics, and electronic properties.

The compound, this compound, is available from various chemical suppliers. Its basic chemical information, such as its molecular formula (C₇H₈ClN₃) and molecular weight (169.61 g/mol ), is well-documented. However, its behavior as a ligand in coordination chemistry—the study of compounds formed between a central metal atom and surrounding molecules or ions—appears to be an unexplored area of research in the public domain.

Searches for published papers on the synthesis, X-ray crystallography, spectroscopic analysis, and electronic or geometric properties of metal complexes involving this compound did not yield any relevant results. Furthermore, a search of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, showed no entries for coordination complexes of this specific ligand.

While the broader class of aminopyridine compounds is known to form a wide variety of coordination complexes with diverse applications, the specific derivative, 5-Amino-6-methylpicolinonitrile, has not been the subject of such studies according to available records. The presence of multiple potential donor sites—the amino group, the pyridine nitrogen, and the nitrile nitrogen—suggests that it could exhibit interesting and versatile coordination behavior, making its lack of exploration in the scientific literature noteworthy.

Consequently, the requested detailed article on the coordination chemistry of this compound, including specific sections on X-ray crystallography, spectroscopic signatures, and electronic properties of its metal complexes, cannot be generated at this time due to the absence of foundational research on the topic.

Computational and Theoretical Studies on 5 Amino 6 Methylpicolinonitrile Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict a wide array of molecular attributes, from geometric parameters to electronic distribution and reactivity indices.

Density Functional Theory (DFT) Applications to 5-Amino-6-methylpicolinonitrile (B1526979) Hydrochloride

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 5-Amino-6-methylpicolinonitrile hydrochloride, DFT can be employed to optimize its molecular geometry, providing precise bond lengths and angles. Furthermore, DFT calculations can illuminate the electronic landscape of the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. ijret.org

In a study on various aminopyridines, DFT calculations were used to compute these parameters. The HOMO-LUMO energy gaps for 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine were found to be significant, indicating their relative stability. ijret.org For this compound, the presence of the electron-withdrawing nitrile group and the electron-donating amino and methyl groups would influence the energies of these frontier orbitals. DFT calculations could precisely quantify these effects.

Molecular Electrostatic Potential (MEP) maps, also derivable from DFT, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the nitrile group, as well as the amino group, would likely be regions of negative electrostatic potential.

Table 1: Representative Computed Electronic Properties of Aminopyridines using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminopyridine | -0.2624 | -0.0528 | 0.2096 |

| 3-Aminopyridine | -0.1915 | -0.0452 | 0.1463 |

| 4-Aminopyridine | -0.2723 | -0.0571 | 0.2152 |

Note: Data is illustrative and based on general findings for aminopyridines. Actual values for this compound would require specific calculations.

Ab Initio Methods in Picolinonitrile Research

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

In the context of picolinonitrile research, ab initio methods can be used to accurately predict properties like electron affinities, ionization potentials, and dipole moments. These methods are particularly valuable for studying intermolecular interactions, such as hydrogen bonding, which would be relevant for this compound, especially in its solid state or in solution. rsc.org For instance, ab initio calculations on pyridine-water interactions have provided detailed insights into the nature and strength of C-H···O hydrogen bonds. rsc.org

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of dynamic processes. nih.gov

MD simulations are also instrumental in studying the solvation of a molecule. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can gain insights into the structure of the solvation shell and the energetics of solvation. This is particularly relevant for the hydrochloride salt, as the chloride ion and the protonated pyridine ring will have strong interactions with polar solvents.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. grnjournal.usnih.gov This information is invaluable for understanding how a reaction proceeds and for designing new synthetic routes. rsc.org

For this compound, computational modeling could be used to investigate various potential reactions. For example, the reactivity of the amino and nitrile groups in nucleophilic or electrophilic substitution reactions could be explored. The mechanism of its synthesis could also be studied to optimize reaction conditions and improve yields. nih.gov

Computational approaches to reaction mechanisms often involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational frequencies (IR and Raman spectra). mdpi.com The calculated vibrational spectrum can be compared with the experimentally measured spectrum to confirm the molecular structure and to assign the observed vibrational bands to specific molecular motions. Discrepancies between the calculated and experimental spectra can often be resolved by considering environmental effects, such as solvent interactions or crystal packing.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| C-H stretch | 3050 | 3055 | Aromatic C-H stretching |

| C≡N stretch | 2230 | 2235 | Nitrile stretching |

| C=C/C=N stretch | 1600 | 1605 | Pyridine ring stretching |

| N-H bend | 1550 | 1555 | Amino group bending |

Note: This table is a generalized representation. Specific values for this compound would require dedicated calculations and experimental measurements.

Furthermore, NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts can be compared with experimental NMR data to aid in the assignment of peaks and to confirm the proposed structure.

Theoretical Insights into Ligand-Metal Interactions in Coordination Complexes

The presence of multiple nitrogen atoms (in the pyridine ring, amino group, and nitrile group) makes 5-Amino-6-methylpicolinonitrile a potential ligand for metal ions. wikipedia.org Theoretical studies can provide valuable insights into the nature of the interactions between this ligand and various metal centers.

Computational methods can be used to model the structure of coordination complexes formed between 5-Amino-6-methylpicolinonitrile and metal ions. The coordination geometry, bond lengths, and bond angles can be predicted. Furthermore, the strength of the ligand-metal bond can be quantified by calculating the binding energy.

The nature of the bonding in these complexes can be analyzed using various techniques, such as Natural Bond Orbital (NBO) analysis. NBO analysis can provide information about the donor-acceptor interactions between the ligand and the metal, revealing the extent of charge transfer and the contributions of sigma and pi bonding. unibo.it Understanding these interactions is crucial for the design of new catalysts and functional materials. For instance, studies on other pyridine- and nitrile-containing ligands have shown that the electronic properties of the ligand can be tuned to modulate the properties of the resulting metal complex. nih.gov

Applications of 5 Amino 6 Methylpicolinonitrile Hydrochloride in Advanced Chemical Synthesis and Materials Science Research

5-Amino-6-methylpicolinonitrile (B1526979) Hydrochloride as a Key Building Block in Organic Synthesis

The inherent reactivity of the amino and nitrile groups, coupled with the stability of the pyridine (B92270) core, makes 5-Amino-6-methylpicolinonitrile hydrochloride a highly sought-after precursor in organic synthesis. Its ability to participate in a variety of cyclization and condensation reactions has positioned it as a critical starting material for the generation of diverse and complex molecular architectures.

Precursor for Novel Heterocyclic Architectures

The ortho-disposed amino and cyano groups on the pyridine ring of this compound serve as a powerful synthon for the construction of fused heterocyclic systems. This arrangement is particularly amenable to the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in various areas of chemical research. The general synthetic strategy involves the condensation of the aminonitrile with a suitable one-carbon electrophile, leading to the formation of the fused pyrimidine ring.

For instance, the reaction of 2-amino-3-cyanopyridine derivatives with reagents such as formic acid or formamide can lead to the formation of the corresponding pyrido[2,3-d]pyrimidin-4-amine. nih.gov The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic fused system. The presence of the methyl group at the 6-position of the picolinonitrile can influence the reactivity and solubility of the resulting heterocyclic compounds.

The versatility of this approach allows for the introduction of a wide range of substituents onto the newly formed pyrimidine ring by varying the one-carbon component. This modularity is a key advantage in the synthesis of diverse heterocyclic libraries for screening in various applications.

| Reagent | Resulting Heterocyclic Core |

| Formic Acid | Pyrido[2,3-d]pyrimidin-4-one |

| Formamide | Pyrido[2,3-d]pyrimidin-4-amine |

| Urea | Pyrido[2,3-d]pyrimidine-2,4-dione |

| Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine |

Scaffold for Chemical Libraries (excluding pharmaceutical applications)

The concept of combinatorial chemistry relies on the systematic and repetitive covalent linkage of various "building blocks" to generate a large array of structurally diverse compounds, known as a chemical library. nih.gov The multifunctional nature of this compound makes it an excellent scaffold for the construction of such libraries for applications outside of the pharmaceutical realm, for instance, in the discovery of new materials or catalysts.

By exploiting the reactivity of its amino and nitrile groups, a diverse set of derivatives can be synthesized in a parallel or combinatorial fashion. For example, the amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Simultaneously or sequentially, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points of diversification.

This strategy allows for the rapid generation of a large number of structurally related yet distinct compounds. These libraries can then be screened for desired properties, such as catalytic activity, fluorescence, or specific binding affinities for materials science applications. The core pyridine structure of 5-Amino-6-methylpicolinonitrile provides a rigid framework, which can be beneficial for creating molecules with well-defined three-dimensional shapes.

Integration into Novel Polymeric or Supramolecular Architectures

The unique structural features of this compound also lend themselves to the construction of larger, more complex systems such as polymers and supramolecular assemblies. The presence of hydrogen bond donors (amino group) and acceptors (nitrile and pyridine nitrogen) facilitates the formation of ordered structures through non-covalent interactions.

Recent research has demonstrated the ability of aminopyridine derivatives to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The nitrile group can also participate in coordination with metal ions, opening up the possibility of creating metal-organic frameworks (MOFs). The amino group in MOFs can enhance properties such as gas sorption and catalysis. researchgate.net While specific studies on the integration of this compound into such architectures are emerging, the principles established with similar molecules suggest a high potential for this compound in the field of supramolecular chemistry and crystal engineering.

Furthermore, the amino and nitrile functionalities can be utilized as reactive handles for the incorporation of this building block into polymeric chains. For instance, the amino group can react with diacyl chlorides or diisocyanates in polycondensation reactions to form polyamides or polyureas, respectively. researchgate.net The resulting polymers would feature the picolinonitrile moiety as a repeating unit, potentially imparting unique thermal, mechanical, or photophysical properties to the material.

Role in the Development of Catalytic Systems (e.g., as a ligand component)

The pyridine nitrogen and the exocyclic amino group of this compound can act as coordinating sites for metal ions, making it a potential ligand for the development of novel catalytic systems. The formation of stable metal complexes can modulate the reactivity of the metal center, enabling it to catalyze a variety of organic transformations.

A study on the synthesis and catalytic activity of metal complexes with 5-amino-2-cyanopyridine, a closely related analogue, demonstrated the potential of this class of compounds as ligands in catalysis. ias.ac.in The resulting copper, cobalt, nickel, and manganese complexes were shown to be effective catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in The electronic properties of the ligand, influenced by the substituents on the pyridine ring, can have a significant impact on the catalytic activity of the metal complex. The presence of the electron-donating methyl group in 5-Amino-6-methylpicolinonitrile could enhance the coordinating ability of the ligand and influence the performance of the resulting catalyst.

The general approach to synthesizing such catalytic systems involves the reaction of the aminopicolinonitrile ligand with a suitable metal salt. The resulting coordination complex can then be isolated and characterized before its catalytic activity is evaluated in a target reaction.

| Metal Ion | Potential Catalytic Applications |

| Copper(II) | Oxidation reactions, Henry reaction |

| Cobalt(II) | Hydroformylation, reduction reactions |

| Nickel(II) | Cross-coupling reactions, polymerization |

| Manganese(II) | Oxidation reactions, epoxidation |

Exploration in Optoelectronic or Advanced Functional Materials Development

The picolinonitrile moiety, with its extended π-system, is a structural motif found in various organic materials with interesting photophysical properties. researchgate.net The incorporation of this compound into larger conjugated systems could lead to the development of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The amino group can serve as a point of attachment for further functionalization, allowing for the fine-tuning of the electronic properties of the molecule. For example, it can be diazotized and coupled with other aromatic systems to create azo dyes with potential applications in nonlinear optics or as photoswitches. The nitrile group can also be transformed into other functional groups that can influence the material's properties.

While direct research on the optoelectronic applications of materials derived specifically from this compound is still in its early stages, the foundational chemistry of picolinonitrile-containing compounds suggests a promising future for this building block in the design and synthesis of next-generation functional materials. The ability to systematically modify the molecular structure and, consequently, the electronic and photophysical properties is a key driver in this area of research.

Future Directions and Emerging Research Avenues for 5 Amino 6 Methylpicolinonitrile Hydrochloride

Development of Green and Sustainable Synthetic Routes for 5-Amino-6-methylpicolinonitrile (B1526979) Hydrochloride

The future synthesis of 5-Amino-6-methylpicolinonitrile hydrochloride is geared towards aligning with the principles of green chemistry, minimizing environmental impact while maximizing efficiency. Research is moving away from traditional methods that may involve harsh reagents and energy-intensive conditions.

Key research avenues include:

Novel Catalytic Systems: The development of heterogeneous catalysts, such as those based on functionalized nanoparticles or layered double hydroxides, offers a promising path. nih.govrsc.org These catalysts can facilitate reactions under milder conditions, are often highly selective, and can be easily recovered and reused for multiple cycles, reducing waste and cost. nih.govrsc.org For instance, research on related nitrogen heterocycles has shown that nano-catalysts can drive reactions to high yields in short timeframes. nih.gov

Eco-Friendly Solvents: A major focus is the replacement of conventional organic solvents with greener alternatives. This includes using water, ethanol, or mixtures thereof, which significantly reduces the environmental footprint of the synthesis. nih.govresearchgate.net The use of natural catalysts, such as citric acid from lemon juice, in conjunction with renewable energy sources like solar radiation, represents a frontier in sustainable organic synthesis. nih.gov

Energy Efficiency: Methodologies like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption. nih.gov This technique has been successfully applied to the synthesis of related N-substituted pyrazine dicarbonitriles, resulting in higher yields and shorter reaction times compared to conventional heating. nih.gov

| Parameter | Traditional Synthesis Approach | Green/Sustainable Synthesis Approach |

| Catalyst | Often homogeneous, non-recyclable catalysts or stoichiometric reagents. | Recyclable heterogeneous nano-catalysts, biocatalysts (e.g., lemon juice). nih.govrsc.orgnih.gov |

| Solvent | Volatile organic compounds (VOCs). | Water, ethanol, glycerol, or solvent-free conditions. nih.govresearchgate.netmdpi.com |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, concentrated solar radiation. nih.govnih.gov |

| Reaction Time | Often several hours to days. | Minutes to a few hours. nih.govnih.gov |

| Byproducts | Can generate significant toxic waste. | Minimized waste, with a focus on high atom economy. mdpi.com |

| Reusability | Catalyst is often consumed or difficult to recover. | Catalyst can be recovered and reused for multiple cycles. nih.govrsc.org |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond its established use, this compound possesses multiple reactive sites—the amino group, the nitrile group, and the pyridine (B92270) ring—that offer opportunities for novel chemical transformations. Future research will focus on leveraging this reactivity to construct more complex molecular architectures.

Functionalization of the Amino Group: The primary amino group is a key handle for derivatization. Future work will likely explore its reaction with a wider range of electrophiles to synthesize libraries of N-substituted derivatives. This can include reactions like aminodehalogenation, as demonstrated in the synthesis of related pyrazine compounds, to create secondary amines with diverse functionalities. nih.gov

Transformations of the Nitrile Group: The cyano group is highly versatile. Research can be directed towards its hydrolysis to amides or carboxylic acids, reduction to amines, or its participation in cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles). These transformations would significantly expand the molecular diversity accessible from the parent compound.

Modification of the Pyridine Ring: While the pyridine ring is electron-deficient, advanced methodologies could enable its further functionalization. This could involve selective C-H activation or metal-catalyzed cross-coupling reactions to introduce new substituents, thereby modulating the electronic and steric properties of the molecule.

Advanced Materials Applications and Hybrid Systems Incorporating this compound

The unique electronic and structural features of the picolinonitrile scaffold make it an attractive candidate for incorporation into advanced materials. Nicotinonitrile derivatives, for example, have been identified as excellent building blocks for multifunctional compounds used in organic light-emitting devices (OLEDs). rsc.org

Emerging applications for this compound could include:

Organic Electronics: The compound could serve as a precursor for designing novel fluorophores or host materials for OLEDs. rsc.org Its structure could be modified to tune its photophysical properties, such as emission wavelength and quantum efficiency, making it suitable for blue emitters or hosts in phosphorescent OLEDs. rsc.org

Polymer Science: The amino functionality allows it to be incorporated as a monomer in the synthesis of novel polymers. These polymers could possess unique thermal, electronic, or mechanical properties depending on the co-monomers and polymerization strategy used.

Hybrid Systems: The term "hybrid systems" refers to materials that combine different components (e.g., organic and inorganic) to achieve synergistic properties. The pyridine nitrogen and amino group of the molecule could act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other coordination polymers with potential applications in catalysis, gas storage, or sensing.

| Potential Application Area | Role of 5-Amino-6-methylpicolinonitrile Moiety | Desired Properties |

| Organic Light-Emitting Devices (OLEDs) | Core structure for blue fluorescent emitters or phosphorescent hosts. rsc.org | High quantum efficiency, thermal stability, suitable energy levels. |

| Functional Polymers | Monomer unit integrated into a polymer backbone. | Enhanced thermal resistance, specific electronic conductivity, photo-responsiveness. |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers. | Porosity, high surface area, catalytic activity, selective binding. |

| Fluorescent Sensors | Fluorophore whose emission properties change upon binding to an analyte. mdpi.com | High sensitivity and selectivity towards specific ions or molecules. |

Interdisciplinary Research with Theoretical Chemistry and Computational Design

Computational chemistry is an indispensable tool for accelerating research and development, providing deep insights that guide experimental work. mdpi.com The application of theoretical methods to this compound can predict its properties and guide the design of new molecules and materials.

Future interdisciplinary research will likely involve:

Property Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MESP). researchgate.netresearchgate.net This information helps in understanding its reactivity, stability, and potential as an electronic material. mdpi.commdpi.com

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of potential reactions, helping to optimize conditions for higher yields and selectivity. This reduces the need for extensive empirical screening of reaction conditions.

In Silico Design of Derivatives: Computational tools are increasingly used for the rational design of new molecules. nih.govnih.gov By starting with the this compound scaffold, scientists can computationally design and screen virtual libraries of derivatives for specific applications, such as their potential as enzyme inhibitors in drug discovery or as materials with specific optical properties. advancedsciencenews.com Techniques like molecular docking can predict how these designed molecules might interact with biological targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-6-methylpicolinonitrile hydrochloride, and what are their key reaction conditions?

- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, compound 24 (5-Amino-6-methylpicolinonitrile) was prepared using reflux conditions in chlorobenzene with a nitro-phenolic intermediate, followed by recrystallization in ethanol . Key parameters include temperature control (~120°C for reflux), solvent selection (e.g., chlorobenzene), and purification via ethanol recrystallization. NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks at δ 8.66 ppm (aromatic protons) and 154.4 ppm (carbonyl carbons) .

Q. How is this compound characterized to verify purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, DMSO-d6) shows distinct aromatic proton signals (e.g., δ 8.66 ppm for the pyridine ring) and methyl group resonances (δ 2.77 ppm). ¹³C-NMR confirms nitrile (δ ~116 ppm) and amino group positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₇H₈N₃Cl) and fragmentation patterns.

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to ensure stoichiometric purity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- The compound serves as a precursor for carbocyclic analogues of neuroactive agents (e.g., flupirtine and retigabine), where its nitrile and amino groups enable structural diversification. It is studied for improved metabolic stability compared to non-cyano analogues .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Solvent Optimization : Replace chlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety without compromising yield .

- Catalyst Screening : Test palladium or copper catalysts for nitro-group reductions to improve selectivity and reduce byproducts.

- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation (e.g., nitro intermediates) and adjust reaction times dynamically .

Q. How should contradictions in spectroscopic data be resolved when characterizing derivatives of this compound?

- Case Study : If ¹³C-NMR data for a derivative conflicts with theoretical predictions (e.g., unexpected shifts due to tautomerism):

Perform variable-temperature NMR to detect dynamic equilibria.

Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks.

Compare with computational models (DFT calculations) to validate assignments .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

- Methodological Answer :

- pH-Controlled Extraction : Adjust pH to protonate the amino group, enhancing solubility in aqueous phases for separation from organic byproducts.

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA modifier) to resolve polar impurities.

- Crystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to improve crystal habit and purity .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- The electron-withdrawing nitrile group deactivates the pyridine ring, directing electrophilic substitutions to the amino-methyl position. Density Functional Theory (DFT) studies show localized HOMO orbitals at the amino group, making it a nucleophilic hotspot for Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.